molecular formula C6H7N3O2 B12788348 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one CAS No. 72499-48-0

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one

Cat. No.: B12788348
CAS No.: 72499-48-0
M. Wt: 153.14 g/mol
InChI Key: JZYASKOXLQJPHW-UHFFFAOYSA-N
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Description

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one is a heterocyclic compound that contains both pyrazole and oxazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a pyrazole derivative and introduce the oxazine ring through a series of reactions involving reagents such as aldehydes or ketones, and catalysts like acids or bases.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Various substitution reactions can occur, especially at the methyl group or the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4,7-dihydropyrazolo(4,3-d)pyrimidin-5(1H)-one
  • 3-Methyl-4,7-dihydro-1,3-oxazolo(4,3-d)pyrimidin-5(1H)-one

Uniqueness

The uniqueness of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one might lie in its specific ring structure, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

72499-48-0

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one

InChI

InChI=1S/C6H7N3O2/c1-3-5-4(9-8-3)2-11-6(10)7-5/h2H2,1H3,(H,7,10)(H,8,9)

InChI Key

JZYASKOXLQJPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)COC(=O)N2

Origin of Product

United States

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